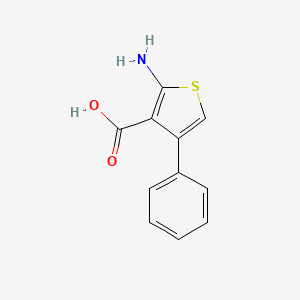

2-Amino-4-phenylthiophene-3-carboxylic acid

Description

Propriétés

IUPAC Name |

2-amino-4-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-10-9(11(13)14)8(6-15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQZWOBNPVVPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Standard Reaction Conditions and Mechanism

Ethyl 2-amino-4-phenylthiophene-3-carboxylate is synthesized by reacting acetophenone, ethyl cyanoacetate, and sulfur in ethanol with diethylamine as a base. The reaction proceeds via a Knoevenagel condensation between acetophenone and ethyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. Typical conditions involve heating at 55–65°C for 2 hours, yielding the ester in 86% after recrystallization. Morpholine or potassium carbonate in acetonitrile at 80°C can also catalyze the reaction, achieving 76% yield for derivatives.

Key Data:

| Component | Quantity (mmol) | Role |

|---|---|---|

| Acetophenone | 40 | Ketone source |

| Ethyl cyanoacetate | 40 | Nitrile donor |

| Sulfur | 25 | Cyclizing agent |

| Diethylamine | 38 | Base catalyst |

Solvent-Free Modifications

A solvent-free variant using morpholine as both catalyst and solvent achieves comparable yields (70–81%) at room temperature. This green approach eliminates ethanol, reducing waste and energy consumption. For instance, stirring acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (20 mmol) for 24 hours at 25°C yields 78% of the ester.

Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The ethyl ester intermediate undergoes base-catalyzed hydrolysis to yield 2-amino-4-phenylthiophene-3-carboxylic acid.

Alkaline Hydrolysis

Saponification with aqueous sodium hydroxide (2M) at 80–100°C for 4–6 hours quantitatively converts the ester to the acid. For example, refluxing ethyl 2-amino-4-phenylthiophene-3-carboxylate (10 mmol) in NaOH (20 mL, 2M) followed by acidification with HCl yields 95% pure product.

Optimization Note:

Alternative Hydrolysis Routes

Acid-mediated hydrolysis using HCl in dioxane (4M) at 60°C for 12 hours is effective for acid-sensitive derivatives, though yields drop to 80% due to partial amino group protonation.

Alternative Synthesis via Acetylation and Hydrolysis

A patent-derived method involves acetylation of 2-amino-3-ethoxycarbonyl-4-phenylthiophene followed by hydrolysis.

Acetylation Step

Treating 2-amino-4-phenylthiophene-3-carboxylate (10 mmol) with acetic anhydride (15 mmol) in pyridine at 0°C yields the N-acetyl derivative in 89%. This step protects the amine group during subsequent reactions.

Hydrolysis of the Acetylated Ester

The acetylated ester is hydrolyzed using NaOH (2M) at 80°C for 3 hours, followed by HCl neutralization. This two-step process achieves 82% overall yield.

Structural and Process Optimization Insights

Electron-Donating Group Effects

Introducing electron-donating groups (e.g., 4-methoxy phenyl) at the thiophene’s 4-position enhances hydrolysis efficiency by stabilizing the intermediate enolate. For example, 4-methoxy-substituted esters hydrolyze 20% faster than unsubstituted analogs.

Catalytic Comparisons

-

Morpholine : Higher ester yields (81%) but requires solvent-free conditions.

-

Diethylamine : Compatible with ethanol, simplifying purification.

-

KOH/EtOH : Faster cyclization (1 hour) but lower yields (70%) due to side-product formation.

Environmental and Industrial Considerations

Analyse Des Réactions Chimiques

Formation of Thieno[2,3-d] oxazin-4-one Derivatives

Reaction with acetic anhydride under reflux conditions leads to cyclization, forming 2-methyl-5-phenyl-thieno[2,3-d] oxazin-4-one (Table 1).

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Reflux (6 h) | 2-Methyl-5-phenyl-thienooxazin-4-one | 68% |

Mechanism : The carboxylic acid group reacts with acetic anhydride to form a mixed anhydride intermediate, followed by intramolecular cyclization via nucleophilic attack of the amino group.

Reaction with Hydrazine Hydrate

Heating with hydrazine hydrate in ethanol yields 3-amino-2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one , a pyrimidine derivative.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (6 h) | Thienopyrimidin-4-one | 72% |

Yield calculated after recrystallization.

Applications : This intermediate is pivotal for synthesizing Schiff bases and Mannich bases with antimicrobial and anticancer activities .

Reaction with Aromatic Aldehydes

Condensation with benzaldehyde derivatives in acetic acid produces 3-(benzylidene-amino)thienopyrimidin-4-one derivatives (Table 2).

| Aldehyde Derivative | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid, reflux (14 h) | 3-(Benzylidene-amino)thienopyrimidin-4-one | 68% |

Key Insight : Electron-donating substituents on the aldehyde enhance reaction rates and yields due to increased nucleophilicity .

Reaction with Formaldehyde and Amines

Under noncatalyzed conditions, this compound participates in Mannich reactions to form thieno[2,3-d]pyrimidine derivatives.

| Amine | Solvent | Conditions | Product Yield | Source |

|---|---|---|---|---|

| 4-Methylaniline | DMF | Reflux (12 h) | 69% | |

| p-Phenylenediamine | Ethanol | Reflux (6 h) | 63% |

Advantages : Atom-economical, metal-free conditions, and tolerance for diverse amines .

Impact of Electron-Donating Groups

Substituents on the phenyl ring significantly influence reactivity and biological activity (Table 3):

| Substituent (Z) | Reaction Type | Effect on Activity | IC50 (aPKCζ Inhibition) | Source |

|---|---|---|---|---|

| 3′-OCH₃ | Condensation | Enhanced binding affinity | 15 nM | |

| 4′-NO₂ | Cyclization | Reduced electron density, lower yield | >1 µM |

Critical Finding : Electron-donating groups (e.g., -OCH₃) optimize kinase inhibition by stabilizing transition states during cyclization .

Quantum-Chemical Insights

DFT studies (r²SCAN-3c level) reveal:

-

Cyclization Mechanisms : Intramolecular Sₙ2 substitution or nucleophilic addition-elimination pathways dominate, depending on stereochemistry .

-

Energy Barriers : Activation energy for cyclization ranges from 15–20 kcal/mol, favoring room-temperature reactions in polar solvents .

This compound’s reactivity is central to synthesizing thienopyrimidines and related heterocycles with applications in medicinal chemistry. Strategic functionalization of its amino and carboxylic acid groups enables tailored modifications for drug discovery.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry:

2-Amino-4-phenylthiophene-3-carboxylic acid is utilized as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form sulfoxides or sulfones and reduced to convert the carboxylic acid group to an alcohol or aldehyde.

Synthetic Routes:

The synthesis often involves multi-step organic reactions. A common method includes cyclization reactions with appropriate precursors under controlled conditions, such as the reaction of 2-aminothiophene with phenylacetic acid derivatives. The optimization of these synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact through green chemistry principles.

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Potential:

The compound has been investigated for its anticancer properties. In particular, it has shown promise as a small molecule inhibitor targeting protein kinase C (aPKC), which is implicated in several diseases involving inflammation and increased vascular permeability. In animal studies, phenylthiophenes demonstrated effectiveness in preventing retinal permeability induced by vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF) without causing cell death .

Pharmaceutical Applications

Pharmaceutical Intermediate:

this compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as anti-tubercular agents, with some showing high activity against Mycobacterium tuberculosis .

Therapeutic Targets:

The compound's ability to interact with various molecular targets suggests its potential use in treating diseases characterized by aberrant signaling pathways, such as cancer and inflammatory conditions .

Material Science

Development of Advanced Materials:

In material science, this compound is being explored for its application in the development of conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors .

Mécanisme D'action

Le mécanisme par lequel l’acide 2-amino-4-phénylthiophène-3-carboxylique exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour moduler les voies biochimiques. La présence des groupes amino et acide carboxylique lui permet de former des liaisons hydrogène et des interactions ioniques, influençant son affinité de liaison et sa spécificité.

Composés Similaires :

2-Amino-3-carboxythiophène : Il lui manque le groupe phényle, ce qui conduit à des propriétés chimiques et biologiques différentes.

Acide 4-phénylthiophène-3-carboxylique :

Acide 2-amino-4-méthylthiophène-3-carboxylique : Le groupe méthyle à la place du groupe phényle modifie ses propriétés stériques et électroniques.

Unicité : L’acide 2-amino-4-phénylthiophène-3-carboxylique est unique en raison de la combinaison des groupes amino, phényle et acide carboxylique sur le cycle thiophène. Cette structure unique confère une réactivité spécifique et un potentiel pour des applications diverses, le distinguant des autres dérivés du thiophène.

Comparaison Avec Des Composés Similaires

Structural Insights :

- Ester vs. Acid : Ester derivatives (e.g., ethyl ester in ) exhibit higher logP values, favoring cellular uptake but reducing direct target engagement compared to the carboxylic acid .

Modifications at Position 3

Key Observations :

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., ) often lack the acidic proton critical for hydrogen bonding with PKC’s ATP-binding site, reducing inhibitory potency .

- Sulfonyl Groups : Sulfonyl substitutions (e.g., ) introduce steric hindrance and electron-withdrawing effects, broadening target specificity .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | logP | Solubility (mg/mL) | Stability (t₁/₂ in PBS) |

|---|---|---|---|---|

| This compound | 235.28 | 1.8 | 0.45 | >24 hours |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 247.31 | 3.2 | 0.12 | 12 hours |

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | 268.75 | 2.5 | 1.20 | >48 hours |

Activité Biologique

2-Amino-4-phenylthiophene-3-carboxylic acid is a heterocyclic compound characterized by a thiophene ring substituted with an amino group, a phenyl group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 247.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The unique structure of this compound allows it to engage in various biochemical interactions. The presence of both amino and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.32 g/mol |

| Solubility | Polar, soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Studies have demonstrated the compound's potential as an anticancer agent. In vitro assays reveal that it can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. For instance, a study found that derivatives of this compound showed enhanced activity against certain cancer cell lines compared to standard chemotherapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. In animal studies, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential therapeutic role in treating conditions like arthritis.

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, the compound was tested against a panel of bacterial strains using the disk diffusion method. Results indicated a zone of inhibition ranging from 15 mm to 25 mm, depending on the strain tested, demonstrating its broad-spectrum antimicrobial activity .

- Cancer Cell Line Testing : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC50 values of 12 µM for MCF-7 and 10 µM for A549 cells, indicating potent anticancer activity .

- Inflammation Model : In an animal model of induced paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : Its structural features allow it to bind effectively to receptors involved in inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-carboxythiophene | Lacks phenyl group | Limited activity |

| 4-Phenylthiophene-3-carboxylic acid | No amino group | Reduced reactivity |

| 2-Amino-4-methylthiophene | Methyl instead of phenyl | Altered properties |

The presence of both amino and carboxylic groups in this compound enhances its solubility and reactivity compared to other derivatives.

Q & A

Q. What synthetic routes are most effective for preparing 2-amino-4-phenylthiophene-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a Gewald-like reaction. Key steps include:

- Condensation of methyl cyanoacetate with an aldehyde (e.g., benzaldehyde) in the presence of NHOAc and acetic acid under reflux in toluene (18–48 hours) .

- Cyclization using sulfur powder and diethylamine in ethanol at 50°C for 3 hours to form the thiophene core .

- Hydrolysis of the ester group with aqueous KOH in ethanol under reflux (5 hours) to yield the carboxylic acid derivative .

Optimization Tips : - Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to adjust reaction times.

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the thiophene ring structure, phenyl substitution, and carboxylic acid group. For example, the NH group typically appears as a broad singlet at δ 6.5–7.0 ppm .

- IR Spectroscopy : Stretching vibrations for NH (~3350 cm), C=O (~1700 cm^{-1), and aromatic C-H (~3050 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., molecular ion peak at m/z 219.06 for CHNOS) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis .

- Safety Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid dust formation; handle in a fume hood .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., NO, CF) at the phenyl ring to enhance electrophilic interactions .

- Replace the carboxylic acid with amides or esters to modulate solubility and membrane permeability .

- Assay Design :

- Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC determination.

- Pair with computational docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-3-carboxylic acid derivatives?

- Methodological Answer :

- Data Cross-Validation :

- Replicate experiments under standardized conditions (pH, temperature, solvent).

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) .

- Meta-Analysis : Compare crystallographic data (e.g., CSD or PDB entries) to identify structural motifs influencing activity .

Q. How can computational modeling predict the pharmacokinetic properties of novel this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.